N1-Isopropyl-1H-pyrazole-1,4,5-triamine
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Overview
Description
N1-Isopropyl-1H-pyrazole-1,4,5-triamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the isopropyl group and three amino groups in this compound makes it a unique and interesting compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-1H-pyrazole-1,4,5-triamine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the cyclization reaction, and subsequent purification steps to obtain the desired product with high purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions: N1-Isopropyl-1H-pyrazole-1,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, acyl chlorides; often in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N1-Isopropyl-1H-pyrazole-1,4,5-triamine has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of N1-Isopropyl-1H-pyrazole-1,4,5-triamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar to N1-Isopropyl-1H-pyrazole-1,4,5-triamine and are used as precursors in the synthesis of condensed heterocyclic systems.
1H-Pyrazole-1-carboxamidine: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to the presence of the isopropyl group and three amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H13N5 |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-N-propan-2-ylpyrazole-1,4,5-triamine |
InChI |
InChI=1S/C6H13N5/c1-4(2)10-11-6(8)5(7)3-9-11/h3-4,10H,7-8H2,1-2H3 |
InChI Key |
NASRQJCSLOUWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN1C(=C(C=N1)N)N |
Origin of Product |
United States |
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